

An In-depth Technical Guide to (2-Iodo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Iodo-3-methoxyphenyl)methanol

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This technical guide provides a comprehensive overview of **(2-Iodo-3-methoxyphenyl)methanol**, a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and a discussion of its potential biological significance based on structurally related molecules.

Core Data Summary

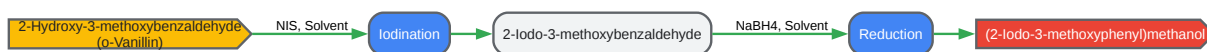
The following table summarizes the key quantitative data for **(2-Iodo-3-methoxyphenyl)methanol**. It is important to note that while the molecular weight and formula are definitive, experimental physical properties for this specific isomer are not readily available in the searched literature. Data for a structurally similar isomer, 3-Iodo-4-methoxybenzyl alcohol, is provided for comparative purposes.

Property	Value	Source
Molecular Formula	C8H9IO2	[1]
Molecular Weight	264.06 g/mol	[1]
CAS Number	162136-06-3	[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Comparative Melting Point (3-Iodo-4-methoxybenzyl alcohol)	81-85 °C	[2]

Synthesis Pathway and Experimental Protocols

The synthesis of **(2-Iodo-3-methoxyphenyl)methanol** can be achieved through a two-step process starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The proposed pathway involves the regioselective iodination of the aromatic ring followed by the reduction of the aldehyde functional group to a primary alcohol.

Proposed Synthesis Workflow



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Caption: A two-step synthesis pathway for **(2-Iodo-3-methoxyphenyl)methanol**.

Experimental Protocols

Step 1: Iodination of 2-Hydroxy-3-methoxybenzaldehyde

This protocol is adapted from procedures for the iodination of similar phenolic compounds.

- Materials:

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- N-Iodosuccinimide (NIS)
- Acetonitrile (or other suitable solvent like Dichloromethane)
- Round-bottom flask
- Magnetic stirrer
- Standard workup reagents (e.g., sodium thiosulfate solution, ethyl acetate, brine)
- Procedure:
 - In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like acetonitrile.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add N-Iodosuccinimide (1.1 equivalents) to the stirred solution.
 - Allow the reaction to proceed at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-3-methoxybenzaldehyde.
 - Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of 2-Iodo-3-methoxybenzaldehyde

This is a standard procedure for the reduction of an aldehyde to a primary alcohol.

- Materials:

- 2-Iodo-3-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (or other suitable solvent like Ethanol)
- Round-bottom flask
- Magnetic stirrer
- Standard workup reagents (e.g., dilute HCl, ethyl acetate, brine)
- Procedure:
 - Dissolve the 2-iodo-3-methoxybenzaldehyde in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
 - After the addition is complete, continue stirring at 0 °C for a designated time, monitoring the reaction by TLC.
 - Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **(2-Iodo-3-methoxyphenyl)methanol**.
 - The crude product can be further purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

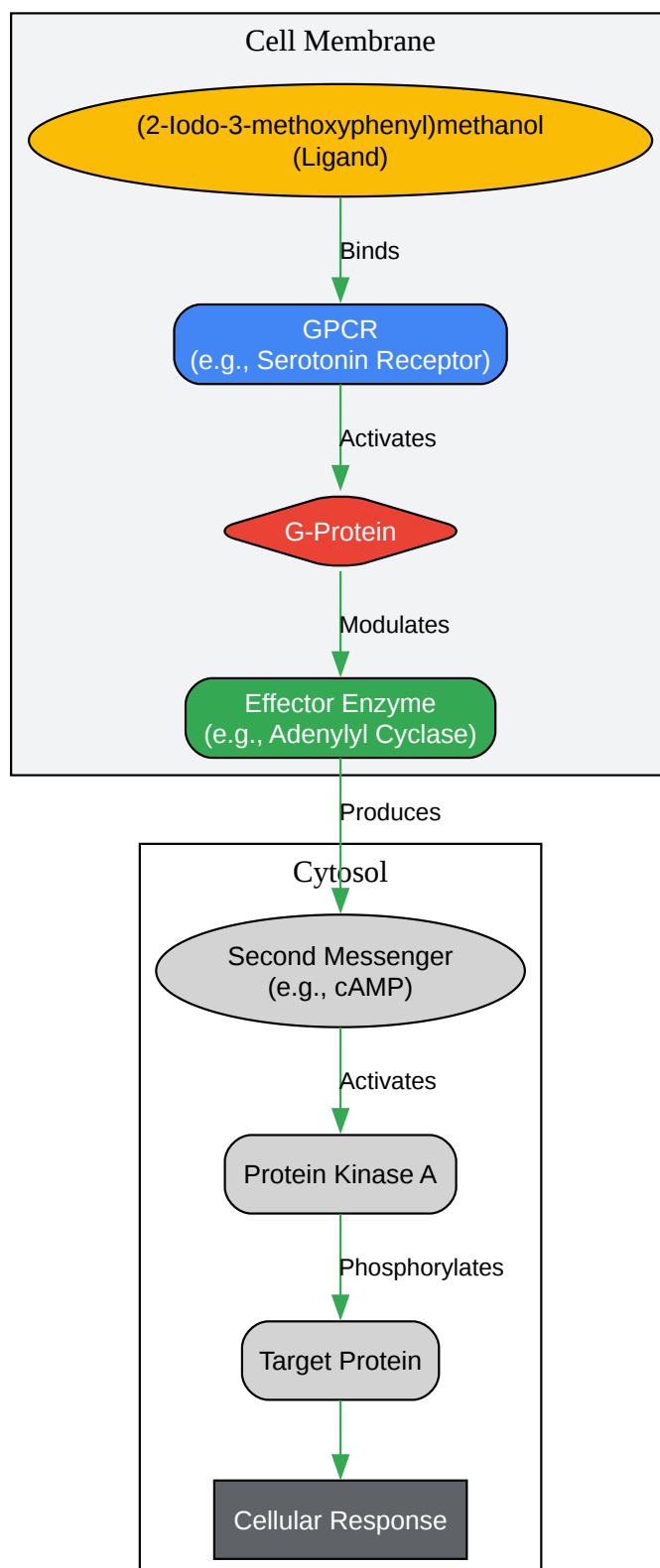
While there is no direct evidence in the searched literature for the biological activity of **(2-Iodo-3-methoxyphenyl)methanol**, the structural motifs present in the molecule suggest potential

interactions with biological systems. Structurally similar compounds, such as certain iodinated and methoxylated phenyl derivatives, have been investigated for their biological activities.

For instance, some methoxyphenyl compounds are known to interact with neurotransmitter receptors, such as serotonin receptors.[3] The presence of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to antagonist or agonist activity at various receptors.

Hypothetical Signaling Pathway Interaction

Based on the activity of related compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway, such as a serotonin receptor, can be postulated.



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Caption: Hypothetical GPCR signaling pathway modulation by **(2-Iodo-3-methoxyphenyl)methanol**.

It is crucial to emphasize that this pathway is illustrative and based on the known activities of structurally related compounds. Further research, including in vitro binding assays and functional studies, is necessary to determine if **(2-Iodo-3-methoxyphenyl)methanol** has any significant biological activity and to elucidate its mechanism of action.

Conclusion

(2-Iodo-3-methoxyphenyl)methanol is a chemical compound for which a logical synthetic pathway can be proposed, although specific experimental data on its physical properties are lacking in the public domain. Its potential for biological activity, inferred from related structures, makes it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and similar molecules.

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